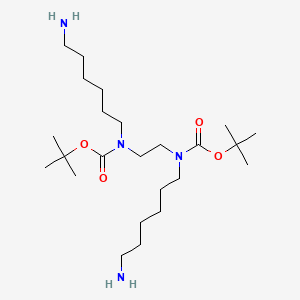
((2,5-Dichlorophényl)sulfonyl)(4-fluoro-3-(trifluorométhyl)phényl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine: is a complex organic compound characterized by the presence of both sulfonyl and amine functional groups
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzenesulfonyl chloride and 4-fluoro-3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Coupling Reaction: The sulfonyl chloride reacts with the aniline derivative in the presence of a base, such as triethylamine, to form the desired sulfonamide compound. The reaction is typically conducted at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups, such as the sulfonyl and trifluoromethyl groups.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: The amine group can engage in various coupling reactions, such as forming amides or ureas with appropriate reagents.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.
Mécanisme D'action
The mechanism by which ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the amine group can participate in nucleophilic attacks. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2,5-Dichlorophenyl)sulfonyl)(4-chloro-3-(trifluoromethyl)phenyl)amine
- ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(difluoromethyl)phenyl)amine
Uniqueness
Compared to similar compounds, ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine stands out due to the presence of both fluorine and chlorine atoms, which enhance its reactivity and stability. The trifluoromethyl group, in particular, imparts unique electronic properties that can influence the compound’s behavior in chemical and biological systems.
This detailed overview provides a comprehensive understanding of ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine, highlighting its synthesis, reactivity, applications, and unique features
Propriétés
IUPAC Name |
2,5-dichloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F4NO2S/c14-7-1-3-10(15)12(5-7)23(21,22)20-8-2-4-11(16)9(6-8)13(17,18)19/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWODEJGTGMVRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2435900.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2435902.png)
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2435903.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)

![1-(9-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one](/img/structure/B2435907.png)

![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)
![(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2435911.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2435912.png)



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)
